molecular formula C13H13NO3 B13726363 Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13726363
M. Wt: 231.25 g/mol
InChI Key: MKHDDEBPYVMJCG-UHFFFAOYSA-N
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Description

Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a carboxylate ester. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    Methyl 3-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-10-5-3-9(4-6-10)11-7-8-14-12(11)13(15)17-2/h3-8,14H,1-2H3

InChI Key

MKHDDEBPYVMJCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Origin of Product

United States

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